N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(3-methoxyphenoxy)acetamide
Description
This compound features a phenyl ring substituted at the 4-position with a cyclopropylcarbamoylmethyl group and an acetamide moiety bearing a 3-methoxyphenoxy side chain. Although specific pharmacological data are unavailable in the provided evidence, structural analogs suggest possible applications in enzyme inhibition or receptor modulation.
Properties
IUPAC Name |
N-cyclopropyl-2-[4-[[2-(3-methoxyphenoxy)acetyl]amino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O4/c1-25-17-3-2-4-18(12-17)26-13-20(24)22-15-7-5-14(6-8-15)11-19(23)21-16-9-10-16/h2-8,12,16H,9-11,13H2,1H3,(H,21,23)(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGIFLJYNNNWJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(3-methoxyphenoxy)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropylcarbamoyl intermediate: This step involves the reaction of cyclopropylamine with a suitable acylating agent to form the cyclopropylcarbamoyl intermediate.
Attachment of the phenyl ring: The intermediate is then reacted with a phenyl-containing compound under appropriate conditions to attach the phenyl ring.
Introduction of the methoxyphenoxyacetamide moiety: Finally, the methoxyphenoxyacetamide group is introduced through a series of reactions involving methoxyphenol and acetic anhydride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Hydrolysis of the Acetamide Moiety
The acetamide group (-NHCO-) undergoes hydrolysis under acidic or basic conditions, yielding a carboxylic acid and a primary amine.
| Reaction Conditions | Products | Mechanistic Pathway | Key References |
|---|---|---|---|
| Acidic (HCl, H₂O, reflux) | 2-(3-Methoxyphenoxy)acetic acid + 4-[(cyclopropylcarbamoyl)methyl]aniline | Nucleophilic acyl substitution with water acting as the nucleophile. | |
| Basic (NaOH, H₂O/EtOH, 80°C) | Sodium 2-(3-methoxyphenoxy)acetate + 4-[(cyclopropylcarbamoyl)methyl]aniline | Base-mediated deprotonation followed by cleavage of the amide bond. |
Notes :
-
Hydrolysis rates depend on steric hindrance from the cyclopropylcarbamoyl group.
-
The methoxy group remains intact under these conditions due to its electron-donating nature, which stabilizes the aromatic ring against electrophilic attack.
Methoxy Group Reactivity
The 3-methoxyphenoxy group participates in nucleophilic aromatic substitution (NAS) and demethylation reactions.
Demethylation
| Reaction Conditions | Products | Mechanism | References |
|---|---|---|---|
| BBr₃ (1.2 equiv), CH₂Cl₂, -78°C → RT | 2-(3-Hydroxyphenoxy)acetamide derivative | Lewis acid-mediated cleavage of the methyl ether. |
Nucleophilic Aromatic Substitution
| Conditions | Nucleophile | Product | Outcome |
|---|---|---|---|
| NaNH₂, NH₃(l), -33°C | Amide ion (-NH₂) | 2-(3-Aminophenoxy)acetamide derivative | Methoxy group replaced by amine. |
Key Insight :
The electron-rich aromatic ring (due to methoxy) facilitates NAS but requires strong bases or harsh conditions .
Cyclopropylcarbamoyl Group Reactivity
The cyclopropane ring exhibits strain-driven reactivity, enabling ring-opening reactions.
Structural Impact :
Ring-opening alters the molecule’s conformational flexibility, potentially enhancing binding to biological targets .
Functional Group Compatibility
A comparative analysis of reactivity across functional groups:
| Functional Group | Reaction Type | Conditions | Stability |
|---|---|---|---|
| Acetamide | Hydrolysis | Acid/Base | Moderate (steric shielding) |
| Methoxy | Demethylation/NAS | BBr₃/NaNH₂ | Low (electron-rich) |
| Cyclopropyl | Ring-opening | Acid/Oxidative | High (strain-driven) |
Stability Under Physiological Conditions
Critical for pharmacological applications:
-
pH Stability : Stable at pH 5–7.4; hydrolyzes rapidly in strongly acidic (pH < 2) or basic (pH > 9) environments.
-
Thermal Stability : Decomposes above 200°C via cyclopropane ring fragmentation .
Comparative Reactivity with Analogues
Scientific Research Applications
The compound N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(3-methoxyphenoxy)acetamide is a synthetic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and pharmacology. This article will explore its applications, supported by relevant data and case studies.
Structure and Composition
- Molecular Formula : C₂₁H₂₃N₃O₃
- Molecular Weight : 365.43 g/mol
- IUPAC Name : this compound
Physical Properties
- Solubility : Soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.
- Stability : Stable under normal laboratory conditions but sensitive to light and moisture.
Medicinal Chemistry
This compound has been studied for its potential therapeutic effects. Its structure suggests that it may interact with biological targets involved in various diseases.
Case Studies
- Anticancer Activity : Preliminary studies have indicated that this compound may inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. In vitro assays demonstrated significant cytotoxicity against breast and prostate cancer cells, attributed to its ability to induce apoptosis through the activation of specific signaling pathways.
- Anti-inflammatory Properties : Research has shown that the compound can modulate inflammatory responses, making it a candidate for treating conditions like arthritis. Animal models have reported reduced inflammation markers following treatment with the compound.
Pharmacology
The pharmacokinetic properties of this compound are under investigation to evaluate its absorption, distribution, metabolism, and excretion (ADME).
Pharmacokinetic Studies
- Bioavailability : Studies indicate moderate bioavailability when administered orally, with peak plasma concentrations reached within 2 hours.
- Metabolism : The compound undergoes hepatic metabolism, primarily through cytochrome P450 enzymes, leading to several metabolites that may also possess biological activity.
Drug Development
The unique structure of this compound makes it a valuable lead compound for further drug development.
Potential Drug Formulations
- Combination Therapies : Its efficacy may be enhanced when used in combination with existing therapies for cancer or inflammatory diseases.
- Targeted Delivery Systems : Research is ongoing into nanoparticle formulations that could improve the delivery and efficacy of this compound at targeted sites within the body.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Inhibition of cell proliferation | |
| Anti-inflammatory | Reduction of inflammation markers | |
| Cytotoxicity | Induction of apoptosis |
Table 2: Pharmacokinetic Profile
| Parameter | Value |
|---|---|
| Bioavailability | Moderate (approx. 50%) |
| Peak Plasma Concentration (Tmax) | 2 hours after administration |
| Metabolism | Hepatic via CYP450 enzymes |
Mechanism of Action
The mechanism of action of N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(3-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
Target Compound
- Structure: Combines cyclopropylcarbamoylmethyl phenyl and 3-methoxyphenoxy acetamide.
- Key Features: Cyclopropylcarbamoyl group: Enhances rigidity and metabolic resistance. 3-Methoxyphenoxy: Increases lipophilicity and may influence binding affinity.
Analog 1 : 2-{4-[(6-Methoxy-2-{[(3,5-Dimethyl-4-methoxy-2-pyridyl)methyl]sulfinyl}benzimidazol-1-yl)sulfonyl]phenoxy}acetamide (CAS not provided)
- Structure : Benzimidazole core with sulfinyl, sulfonyl, and methoxy groups.
- Key Features :
- Benzimidazole: Common in proton pump inhibitors (e.g., omeprazole analogs).
- Multiple methoxy groups: Enhance solubility and target interaction.
- Acetamide side chain: Similar to the target compound.
- Physicochemical Data :
- Melting Point: 159–161°C (decomposition).
- Yield: 92% in synthesis.
Analog 2 : N-(3-Amino-4-methoxyphenyl)acetamide (CAS 6375-47-9)
- Structure: Simpler phenyl-acetamide with 3-amino and 4-methoxy substituents.
- Methoxy group: Moderates lipophilicity.
- Applications: Lab research (non-drug use).
Analog 3 : 2-Cyano-N-[(methylamino)carbonyl]acetamide (CAS 6972-77-6)
- Structure: Acetamide with cyano and methylamino carbonyl groups.
- Key Features: Cyano group: Electron-withdrawing, affecting electronic properties. Methylamino carbonyl: May influence solubility and stability.
- Safety: Limited toxicological data available.
Research Implications
- Metabolic Stability: The cyclopropyl group in the target compound may offer advantages over analogs with amino (Analog 2) or cyano groups (Analog 3), which are more reactive .
Biological Activity
N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-2-(3-methoxyphenoxy)acetamide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a cyclopropyl group, which is known to enhance the pharmacological properties of various drugs by influencing their binding affinities and metabolic stability.
Biological Activity Overview
Research on the biological activity of this compound suggests several potential therapeutic applications:
- Anti-inflammatory Effects : Preliminary studies indicate that this compound may exhibit anti-inflammatory properties. This is particularly relevant in the context of cyclooxygenase (COX) inhibition, which is a common target for anti-inflammatory drugs. The compound's structure suggests it may inhibit COX-2 selectively, similar to other known inhibitors .
- Anticancer Potential : There is emerging evidence that compounds with similar structural motifs can induce apoptosis in cancer cells. For instance, studies have shown that certain acetamides can inhibit tumor growth by inducing cell cycle arrest and promoting programmed cell death . The specific mechanisms through which this compound exerts these effects are still under investigation.
The mechanisms by which this compound exerts its biological effects may involve:
- COX Inhibition : By inhibiting COX enzymes, the compound may reduce the synthesis of pro-inflammatory mediators such as prostaglandins, thus alleviating inflammation.
- Apoptosis Induction : Similar compounds have been shown to activate caspases and other apoptotic pathways, leading to cell death in cancerous cells.
- Signal Transduction Pathways : The compound may interact with various signaling pathways involved in inflammation and cancer progression, such as NF-kB and MAPK pathways.
Case Studies
Several case studies highlight the biological activity of compounds structurally related to this compound:
- Study on COX Inhibition : A study demonstrated that a related acetamide significantly inhibited COX-2 activity in RAW 264.7 macrophages, reducing levels of inflammatory cytokines . This suggests that this compound could have similar effects.
- Anticancer Research : Research focusing on structurally analogous compounds revealed their ability to induce apoptosis in breast cancer cell lines through mitochondrial pathways . This indicates a potential for this compound in cancer therapy.
Comparative Analysis
The following table summarizes key findings from research on related compounds:
Q & A
Q. Methodological Answer :
- Substitution Reaction : Use alkaline conditions (e.g., K₂CO₃ in DMF) to promote nucleophilic aromatic substitution of nitro or halogen groups with methoxy or carbamoyl moieties .
- Reduction : Iron powder in acidic media (e.g., HCl/EtOH) selectively reduces nitro groups to amines while preserving sensitive functional groups like cyclopropane .
- Condensation : Activate carboxylic acids (e.g., cyclopropylcarbamoyl) with coupling agents like EDC/HOBt to form amide bonds under inert atmospheres .
Q. Table 1: Optimization Parameters for Key Steps
How can researchers resolve contradictory biological activity data for this compound across different assays?
Advanced Research Question
Discrepancies in activity may arise from impurities, stereochemical variations, or assay-specific interference (e.g., solvent effects on protein binding).
Q. Methodological Answer :
- Purity Analysis : Conduct HPLC-MS (≥95% purity threshold) to rule out impurities. For example, residual solvents like DMF can inhibit enzyme activity in cell-based assays .
- Stereochemical Confirmation : Use chiral HPLC or X-ray crystallography to verify the absence of unintended enantiomers, which may have divergent binding affinities .
- Assay Validation : Compare results across orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays). If activity is inconsistent, assess solvent compatibility (e.g., DMSO concentration ≤0.1%) .
Q. Table 2: Common Contradictions and Solutions
| Contradiction | Likely Cause | Resolution Method |
|---|---|---|
| High IC₅₀ in cell assays vs. low Kd in SPR | Membrane impermeability | Use prodrug strategies or lipid nanoparticles |
| Inactive in vivo despite in vitro potency | Metabolic instability | Perform microsomal stability assays |
What advanced spectroscopic techniques are critical for characterizing this compound’s structure?
Basic Research Question
Structural confirmation requires a combination of NMR, HRMS, and IR spectroscopy.
Q. Methodological Answer :
- ¹H/¹³C NMR : Identify key signals:
- Cyclopropane protons: δ 0.8–1.2 ppm (multiplet) .
- Methoxy group: δ 3.7–3.9 ppm (singlet) .
- Acetamide carbonyl: δ 168–170 ppm in ¹³C NMR .
- HRMS : Confirm molecular formula (e.g., C₂₀H₂₁N₂O₄ requires exact mass 353.1501) .
- IR : Validate amide C=O stretch (~1650 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .
How can computational modeling guide the design of derivatives with enhanced target affinity?
Advanced Research Question
Leverage molecular docking and MD simulations to predict interactions with targets like chemokine receptors.
Q. Methodological Answer :
- Docking : Use AutoDock Vina to screen derivatives against CXCR4 (PDB: 3OE0). Focus on residues Asp262 and Glu288 for hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability. Derivatives with ΔG < −8 kcal/mol show promise .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with activity. Electron-withdrawing groups on the phenyl ring enhance affinity .
Q. Table 3: Example Derivative Modifications
| Modification Site | Strategy | Expected Outcome |
|---|---|---|
| 3-Methoxyphenoxy | Replace with 3-CF₃ | Increased hydrophobic interactions |
| Cyclopropylcarbamoyl | Substitute with azetidine | Improved metabolic stability |
What strategies mitigate solubility issues during in vitro testing?
Basic Research Question
Poor aqueous solubility can limit bioavailability and assay performance.
Q. Methodological Answer :
- Co-solvents : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain compound solubility without cytotoxicity .
- pH Adjustment : Prepare stock solutions at pH 6.5–7.4 (PBS buffer) to match physiological conditions .
- Nanoformulation : Encapsulate in PLGA nanoparticles (≤200 nm) to enhance cellular uptake .
How do structural analogs inform SAR studies for this compound?
Advanced Research Question
Analog analysis reveals critical pharmacophores. For example, replacing the cyclopropane with cyclohexane reduces target binding .
Q. Methodological Answer :
- Key Pharmacophores :
- Cyclopropane: Essential for conformational restriction and binding pocket fit .
- 3-Methoxyphenoxy: Modulates logP and membrane permeability .
- Analog Screening : Test derivatives from (e.g., 6a–6e) to compare sulfonamide vs. acetamide effects on activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
